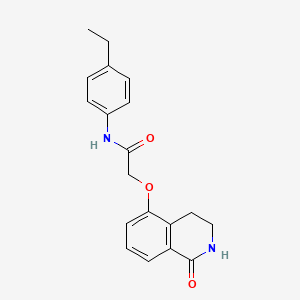

N-(4-ethylphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Description

N-(4-ethylphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenyl group and an isoquinolinyl group, which are linked through an acetamide moiety

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-13-6-8-14(9-7-13)21-18(22)12-24-17-5-3-4-16-15(17)10-11-20-19(16)23/h3-9H,2,10-12H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXQNRIRFWKOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves the reaction of 4-ethylphenylamine with 2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular properties:

- Molecular Formula : C27H25N3O3

- Molecular Weight : 439.515 g/mol

- CAS Number : 894907-68-7

The structure includes a tetrahydroisoquinoline moiety linked to an acetamide group through an ether bond. This unique configuration contributes to its diverse biological activities.

Medicinal Chemistry

N-(4-ethylphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is primarily investigated for its potential therapeutic applications:

Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of tumor cells by inducing apoptosis through mitochondrial pathways .

Neuroprotective Properties : The tetrahydroisoquinoline structure is known for its neuroprotective effects. Research suggests that derivatives of this compound may inhibit neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress.

Pharmacology

The compound's pharmacological profile suggests several mechanisms of action:

Enzyme Inhibition : Studies have indicated that it may act as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in conditions like Alzheimer's disease. This inhibition could enhance cholinergic signaling and improve cognitive functions.

Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against a range of pathogens, suggesting that this compound could be effective against bacterial infections. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be effective against common pathogens like Escherichia coli and Staphylococcus aureus .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent response with IC50 values in the low micromolar range, highlighting its potential as a lead compound for further development into anticancer agents.

Case Study 2: Neuroprotective Effects

In vitro studies assessing the neuroprotective effects of this compound showed that it significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential utility in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

- N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

- N-(4-bromophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

Uniqueness

N-(4-ethylphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

N-(4-ethylphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The compound has the following structural formula:

This structure features a tetrahydroisoquinoline moiety linked to an acetamide group, which is crucial for its biological activity.

This compound has been studied for its interaction with various biological targets. One significant mechanism involves modulation of neurotransmitter systems, particularly the glutamatergic system. Research indicates that compounds with similar structures can act as positive allosteric modulators of NMDA receptors, which are implicated in synaptic plasticity and memory functions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to enhance cell viability in neuroblastoma cells under stress conditions suggests a potential role in neuroprotection .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine release in cultured macrophages. This suggests its potential utility in treating neuroinflammatory conditions .

- Antioxidant Activity : Experimental data indicate that it possesses antioxidant properties, scavenging free radicals and reducing oxidative damage in cellular models .

In Vivo Studies

In vivo studies further support the compound's therapeutic potential:

- Animal Models of Neurodegeneration : In rodent models of Alzheimer's disease, this compound administration resulted in improved cognitive function as assessed by behavioral tests such as the Morris water maze .

Case Studies

Several case studies highlight the compound's efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.